N-(2-(Hexylamino)propyl)isoquinoline-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Hexylamino)propyl)isoquinoline-5-sulfonamide typically involves the reaction of isoquinoline-5-sulfonyl chloride with 2-(hexylamino)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Hexylamino)propyl)isoquinoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the isoquinoline ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted isoquinoline derivatives with various functional groups.
Scientific Research Applications
N-(2-(Hexylamino)propyl)isoquinoline-5-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(Hexylamino)propyl)isoquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit DNA gyrase, an essential bacterial enzyme, by binding to an allosteric site and preventing the enzyme from functioning properly. This inhibition leads to the disruption of bacterial DNA replication and ultimately bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(Hexylamino)propyl)isoquinoline-5-sulfonamide
- N-(2-(Hexylamino)ethyl)isoquinoline-5-sulfonamide
- N-(2-(Hexylamino)butyl)isoquinoline-5-sulfonamide
Uniqueness
This compound is unique due to its specific structural features, such as the hexylamino group and the isoquinoline-5-sulfonamide moiety.
Properties
CAS No. |
192712-47-3 |
---|---|
Molecular Formula |
C18H27N3O2S |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-[2-(hexylamino)propyl]isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C18H27N3O2S/c1-3-4-5-6-11-20-15(2)13-21-24(22,23)18-9-7-8-16-14-19-12-10-17(16)18/h7-10,12,14-15,20-21H,3-6,11,13H2,1-2H3 |
InChI Key |
GYMKHQKAWVWANT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(C)CNS(=O)(=O)C1=CC=CC2=C1C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.